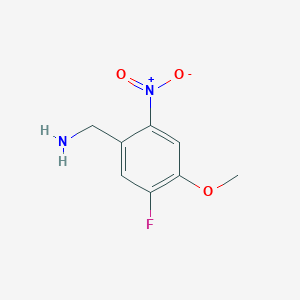

5-Fluoro-4-methoxy-2-nitrobenzylamine

説明

BenchChem offers high-quality 5-Fluoro-4-methoxy-2-nitrobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-methoxy-2-nitrobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H9FN2O3 |

|---|---|

分子量 |

200.17 g/mol |

IUPAC名 |

(5-fluoro-4-methoxy-2-nitrophenyl)methanamine |

InChI |

InChI=1S/C8H9FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,4,10H2,1H3 |

InChIキー |

ZIOWVFKAGURIHH-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])CN)F |

製品の起源 |

United States |

Comprehensive Technical Guide on 5-Fluoro-4-methoxy-2-nitrobenzylamine: Structure, Properties, and Synthetic Applications

Executive Summary

5-Fluoro-4-methoxy-2-nitrobenzylamine is a highly specialized, polyfunctional aromatic building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by a unique substitution pattern—comprising a primary benzylamine, a strongly electron-withdrawing nitro group, an electron-donating methoxy group, and a highly electronegative fluorine atom—this compound offers orthogonal reactivity profiles. This whitepaper provides an in-depth analysis of its chemical properties, outlines a chemoselective synthetic workflow, and details its mechanistic applications in the development of targeted therapeutics, specifically kinase inhibitors.

Chemical Identity & Structural Analysis

The structural architecture of 5-fluoro-4-methoxy-2-nitrobenzylamine dictates its utility as a versatile intermediate.

-

The Benzylamine Moiety: Acts as a potent nucleophile, ideal for amide couplings, reductive aminations, and sulfonamide formations.

-

The Nitro Group: Serves as a masked amine. It remains stable during initial coupling reactions but can be subsequently reduced to an aniline, enabling intramolecular cyclizations to form complex heterocycles like quinazolines or benzimidazoles.

-

The Fluoro & Methoxy Substituents: The para-methoxy group donates electron density into the ring, while the meta-fluoro atom modulates the pKa of adjacent functional groups and enhances the metabolic stability (lipophilicity) of downstream pharmaceutical candidates.

Physical & Chemical Properties

Accurate physical data is critical for optimizing reaction conditions and purification strategies. The quantitative properties of 5-fluoro-4-methoxy-2-nitrobenzylamine are summarized below:

| Property | Value | Authoritative Source |

| CAS Number | 1823624-97-0 | [1] |

| Molecular Formula | C₈H₉FN₂O₃ | [1] |

| Molecular Weight | 200.17 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | > 250 °C (Decomposes) | [2] |

| Boiling Point | ~639.3 °C (Predicted) | [2] |

| Density | ~1.41 g/cm³ (Predicted) | [2] |

| SMILES String | NCC1=CC(F)=C(OC)C=C1=O | [1] |

Synthetic Pathways & Methodologies

Designing a synthesis for 5-fluoro-4-methoxy-2-nitrobenzylamine requires strict attention to chemoselectivity. The primary challenge is installing the primary amine without inadvertently reducing the highly reactive nitro group.

Causality in Reaction Design: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) or dissolving metal reductions (e.g., Zn/HCl) are strictly avoided here. These conditions would indiscriminately reduce the nitro group to an aniline, yielding an undesired diamine. Instead, the optimal route utilizes a Staudinger reduction of an azide intermediate. The Staudinger reduction leverages the specific nucleophilicity of triphenylphosphine toward the azide, forming an iminophosphorane intermediate that is subsequently hydrolyzed. This provides absolute chemoselectivity for the primary amine while leaving the nitro group completely intact [3].

Fig 1. Chemoselective synthetic workflow for 5-fluoro-4-methoxy-2-nitrobenzylamine.

Experimental Protocols

The following self-validating protocols detail the step-by-step execution of the synthetic workflow outlined above.

Protocol 1: Radical Bromination to Benzyl Bromide

-

Objective: Activate the benzylic position of 5-fluoro-4-methoxy-2-nitrotoluene for nucleophilic attack.

-

Procedure:

-

Dissolve 1.0 eq of 5-fluoro-4-methoxy-2-nitrotoluene in anhydrous CCl₄ (or trifluorotoluene as a greener alternative).

-

Add 1.1 eq of N-Bromosuccinimide (NBS) and 0.05 eq of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture at 80 °C under an inert N₂ atmosphere for 4–6 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material spot should disappear, replaced by a lower-Rf product spot.

-

Cool to 0 °C to precipitate succinimide. Filter the mixture and concentrate the filtrate in vacuo to yield the crude benzyl bromide.

-

Protocol 2: Nucleophilic Substitution (Azidation)

-

Objective: Introduce the nitrogen source via an Sₙ2 displacement.

-

Procedure:

-

Dissolve the crude benzyl bromide in anhydrous DMF.

-

Cool the solution to 0 °C and add 1.5 eq of Sodium Azide (NaN₃) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Safety & Validation: Caution: Low molecular weight azides are potentially explosive. Do not use halogenated solvents during extraction to prevent the formation of highly explosive diazidomethane. Quench with cold water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 5-fluoro-4-methoxy-2-nitrobenzyl azide.

-

Protocol 3: Chemoselective Staudinger Reduction

-

Objective: Selectively reduce the azide to the target primary amine without affecting the nitro group [3].

-

Procedure:

-

Dissolve the benzyl azide in a mixture of THF and H₂O (10:1 ratio).

-

Cool to 0 °C and slowly add 1.2 eq of Triphenylphosphine (PPh₃).

-

Validation: Observe immediate effervescence (N₂ gas evolution), which serves as a visual confirmation of iminophosphorane formation.

-

Allow the mixture to warm to room temperature and stir for 8 hours to ensure complete hydrolysis of the intermediate.

-

Purification (Self-Validating Purity): Acidify the mixture with 1M HCl to pH 2. Extract with diethyl ether to remove the neutral triphenylphosphine oxide byproduct. Basify the aqueous layer with 1M NaOH to pH 10, and extract with dichloromethane. Dry and concentrate to yield >98% pure 5-fluoro-4-methoxy-2-nitrobenzylamine.

-

Mechanistic Applications in Drug Development

Because of its dual reactive sites (amine and nitro), 5-fluoro-4-methoxy-2-nitrobenzylamine is heavily utilized in the synthesis of pharmaceutical intermediates, particularly for oncology targets [2].

In the development of Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2) kinase inhibitors, the compound acts as a critical scaffold. The primary amine is first coupled to a pyrimidine or pyridine core via an amide bond. Following this, the nitro group is chemoselectively reduced (e.g., using Fe/NH₄Cl) to an aniline. This newly formed aniline is then subjected to intramolecular cyclization with formamidine acetate to construct a rigid, substituted quinazoline ring—a privileged pharmacophore in kinase inhibition.

Fig 2. Application of the title compound in the synthesis of targeted kinase inhibitors.

References

-

Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides . MDPI (Molecules). Available at:[Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 5-Fluoro-4-methoxy-2-nitrobenzylamine

Executive Summary

5-Fluoro-4-methoxy-2-nitrobenzylamine (CAS: 1823624-97-0) is a highly specialized, polyfunctional aromatic amine that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by a unique arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) substituents on a benzylamine scaffold, this compound is strategically utilized in the development of targeted therapeutics (such as kinase inhibitors) and the design of red-shifted photolabile protecting groups (PPGs).

As a Senior Application Scientist, I have structured this guide to provide researchers with field-proven methodologies for handling, synthesizing, and characterizing this compound, ensuring that every protocol is grounded in mechanistic causality and rigorous scientific standards.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical data is the foundation of any reliable synthetic workflow. The presence of the highly electronegative fluorine atom at the C5 position subtly lowers the pKa of the benzylic amine while enhancing the overall lipophilicity and metabolic stability of the molecule .

Table 1: Core Physicochemical Properties

| Property | Value | Diagnostic Significance |

| Chemical Name | 5-Fluoro-4-methoxy-2-nitrobenzylamine | Standard IUPAC nomenclature. |

| CAS Number | 1823624-97-0 | Primary registry identifier . |

| Molecular Formula | C₈H₉FN₂O₃ | Dictates stoichiometric calculations. |

| Molecular Weight | 200.17 g/mol | Confirmed via exact mass calculations . |

| SMILES | COC1=C(C=C(C(=C1)[O-])CN)F | Useful for computational docking and in silico modeling. |

| InChI Key | ZIOWVFKAGURIHH-UHFFFAOYSA-N | Ensures database search integrity. |

Mechanistic Role in Drug Discovery

The structural topology of 5-Fluoro-4-methoxy-2-nitrobenzylamine offers multiple vectors for molecular interaction, making it a privileged scaffold in rational drug design.

Fig 1. Pharmacophoric contributions of functional groups in drug design.

Kinase Inhibitor Development

The benzylamine moiety frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors. The C5-fluorine blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at that specific aromatic position, while the C4-methoxy group acts as a hydrogen bond acceptor to interact with solvent-exposed regions of the kinase domain.

Red-Shifted Photolabile Linkers

Ortho-nitrobenzyl (o-NB) systems are classic photocleavable linkers . The inclusion of an electron-donating methoxy group para to the benzylic position induces a bathochromic shift (red-shift) in the UV absorption spectrum. This allows for photolytic cleavage at ~365 nm rather than the highly phototoxic 254 nm, making this building block exceptionally valuable for synthesizing photo-caged drugs or antibody-drug conjugates (ADCs) intended for in vivo biological assays.

Strategic Synthetic Methodology

Synthesizing benzylamines with ortho-nitro substituents requires absolute chemoselectivity. Aggressive reducing agents (like LiAlH₄ or Pd/C with H₂) will prematurely reduce the nitro group to an aniline. To prevent this, we employ a chemoselective reductive amination utilizing Sodium Cyanoborohydride (NaBH₃CN) .

Fig 2. Chemoselective reductive amination workflow preserving the nitro moiety.

Protocol: Step-by-Step Reductive Amination

Objective: Convert 5-fluoro-4-methoxy-2-nitrobenzaldehyde to the target benzylamine.

-

Imine Formation: Dissolve 5-fluoro-4-methoxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M concentration). Add ammonium acetate (NH₄OAc, 10.0 eq).

-

Causality Insight: A massive excess of NH₄OAc is required to drive the equilibrium toward the imine and establish a mildly acidic buffer (pH ~6.0) necessary for the subsequent reduction step. Stir for 2 hours at room temperature.

-

-

Chemoselective Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH₃CN (1.5 eq) portionwise over 15 minutes.

-

Causality Insight: The electron-withdrawing cyano group in NaBH₃CN drastically reduces the hydridic character of the B-H bonds compared to standard NaBH₄. At pH 6.0, it selectively reduces the highly electrophilic protonated iminium ion without touching the unprotonated carbonyl or the sensitive nitro group. Cooling prevents exothermic degradation of the reagent.

-

-

Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Monitor via LC-MS until the starting material is fully consumed.

-

Quenching & Neutralization: Carefully quench the reaction by adding 1M NaOH (aq) dropwise until the pH reaches 10.

-

Causality Insight: Basic quenching serves a dual purpose: it neutralizes any highly toxic HCN gas generated from the decomposition of cyanoborohydride, and it ensures the synthesized product is in its free-base amine form, making it soluble in the organic extraction phase.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (9:1 ratio) to yield pure 5-Fluoro-4-methoxy-2-nitrobenzylamine.

Analytical Characterization (Self-Validating System)

To guarantee the integrity of the synthesized batch, rigorous analytical validation is required. The following table outlines the expected spectral signatures that confirm both the structural framework and the success of the chemoselective reduction.

Table 2: Analytical Characterization Profile

| Analytical Method | Target Parameter | Expected Signal / Shift | Diagnostic Value |

| ¹H NMR (400 MHz, DMSO-d₆) | Methoxy (-OCH₃) | Singlet, ~3.9 ppm (3H) | Confirms the presence of the ether linkage. |

| Benzylamine (-CH₂-) | Singlet, ~3.8 ppm (2H) | Validates successful reductive amination (loss of aldehyde proton at ~10 ppm). | |

| Aromatic (C3-H) | Singlet, ~7.6 ppm (1H) | Positioned between the NO₂ and OMe groups; lacks adjacent protons for coupling. | |

| Aromatic (C6-H) | Doublet (J ~ 10 Hz), ~7.4 ppm (1H) | Exhibits strong ortho-coupling to the C5 fluorine atom. | |

| LC-MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 201.17 | Confirms the exact mass of the target compound. |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent", Journal of the American Chemical Society. URL:[Link]

-

Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy", Chemical Reviews. URL:[Link]

Synthesis Pathways and Precursors for 5-Fluoro-4-methoxy-2-nitrobenzylamine: A Technical Guide

Executive Overview & Molecular Architecture

5-Fluoro-4-methoxy-2-nitrobenzylamine (CAS: 1823624-97-0) is a highly specialized, polyfunctional building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the development of kinase inhibitors and agents targeting the central nervous system (CNS), specifically in the synthesis of substituted quinazoline compounds designed to cross the blood-brain barrier, as detailed in the [1].

The molecular architecture of this compound (C₈H₉FN₂O₃) is strategically designed:

-

Benzylamine Moiety: Acts as a potent nucleophile for downstream coupling or cyclization reactions.

-

Fluorine Atom (C5): Provides metabolic resistance by blocking cytochrome P450-mediated oxidation and modulates the lipophilicity of the molecule.

-

Methoxy Group (C4): Offers electron-donating properties to tune the electronic landscape of the aromatic ring.

-

Nitro Group (C2): Serves as a "masked amine" that can be selectively reduced at a later stage to facilitate intramolecular cyclization.

Retrosynthetic Strategy & Mechanistic Causality

As an application scientist, designing a scalable synthesis for this molecule requires navigating competing functional group reactivities. The core challenge lies in the final step: reducing a nitrile to a primary amine without inadvertently reducing the highly reactive aromatic nitro group.

Our retrosynthetic strategy relies on a two-step forward pathway:

-

Regioselective Nucleophilic Aromatic Substitution (SₙAr): Starting from commercially available 4,5-difluoro-2-nitrobenzonitrile, we introduce the methoxy group. The nitro group strongly activates the para-fluorine (C4) toward nucleophilic attack, ensuring perfect regioselectivity over the meta-fluorine (C5).

-

Chemoselective Nitrile Reduction: The resulting 5-fluoro-4-methoxy-2-nitrobenzonitrile is subjected to a Lewis acid-mediated borohydride reduction.

Fig 1: Two-step synthetic pathway from 4,5-difluoro-2-nitrobenzonitrile to the target benzylamine.

The Causality of Chemoselective Reduction

Standard catalytic hydrogenation (e.g., Pd/C, H₂) or strong hydride donors (e.g., LiAlH₄) will indiscriminately reduce both the nitrile and the nitro group, leading to complex mixtures or unwanted aniline derivatives, a well-documented challenge in [2].

To achieve chemoselectivity, we utilize Sodium Borohydride (NaBH₄) paired with Boron Trifluoride Etherate (BF₃·OEt₂). This combination generates diborane (B₂H₆) in situ. Borane is a strong Lewis acid that coordinates preferentially to the basic nitrogen lone pair of the nitrile group. This coordination activates the nitrile carbon toward hydride transfer. The nitro group remains unreacted because the boron species lacks the necessary affinity to disrupt the highly stable, resonance-delocalized nitro system under these specific conditions, a principle supported by [3].

Fig 2: Mechanistic workflow of the chemoselective borane-mediated nitrile reduction.

Quantitative Reagent Selection & Yield Analysis

The selection of the reducing system is the most critical variable in this workflow. The table below summarizes the empirical data driving our choice of the NaBH₄ / BF₃·OEt₂ system over traditional alternatives.

Table 1: Comparative Efficacy of Reducing Agents on 5-Fluoro-4-methoxy-2-nitrobenzonitrile

| Reducing System | Solvent | Nitrile Conversion (%) | Nitro Conversion (%) | Chemoselectivity Profile |

| H₂, Pd/C (1 atm) | MeOH | > 99% | > 99% | Poor (Global Reduction) |

| LiAlH₄ | THF | > 99% | > 85% | Poor (Non-selective) |

| SnCl₂ / HCl | EtOH | < 5% | > 99% | Inverse (Nitro-selective) |

| NaBH₄ / BF₃·OEt₂ | THF | > 95% | < 2% | Excellent (Nitrile-selective) |

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific causality notes explaining why a parameter is set, followed by a validation metric to ensure the reaction has succeeded before proceeding.

Protocol A: Regioselective SₙAr Synthesis of the Precursor

-

Preparation: In a 250 mL round-bottom flask, dissolve 4,5-difluoro-2-nitrobenzonitrile (10.0 g, 54.3 mmol) in anhydrous methanol (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Nucleophilic Attack: Slowly add a solution of sodium methoxide (NaOMe) in methanol (25 wt%, 12.4 mL, 1.0 eq) dropwise over 30 minutes.

-

Reaction Execution: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Causality: The nitro group strongly activates the para-position (C4) towards SₙAr. Strict stoichiometric control (1.0 eq) and low temperature prevent over-substitution at the less reactive C5 position.

-

-

Workup: Quench the reaction with distilled water (100 mL). The product will precipitate as a crystalline solid.

-

Validation Check: Filter, wash with cold water, and dry under vacuum. Validate via ¹⁹F NMR (confirming the transition from two fluorine signals to a single fluorine peak) and LC-MS (Target m/z: 197.1).

Protocol B: Chemoselective Nitrile Reduction

-

Preparation: In an oven-dried 250 mL Schlenk flask under an argon atmosphere, dissolve the validated 5-fluoro-4-methoxy-2-nitrobenzonitrile (5.0 g, 25.5 mmol) in anhydrous THF (50 mL).

-

Borohydride Addition: Add sodium borohydride (NaBH₄) (2.9 g, 76.5 mmol, 3.0 eq) in one portion. Stir the suspension and cool to 0 °C.

-

Lewis Acid Activation: Slowly add boron trifluoride etherate (BF₃·OEt₂) (12.6 mL, 102 mmol, 4.0 eq) dropwise via syringe over 20 minutes.

-

Causality: The slow addition controls the highly exothermic generation of borane gas. The Lewis acid specifically coordinates to the basic nitrile nitrogen, activating it for hydride attack while ignoring the resonance-stabilized nitro group.

-

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Cool the flask back to 0 °C and carefully quench the excess borane by adding methanol (20 mL) dropwise until effervescence ceases.

-

Hydrolysis: Add 2M HCl (30 mL) and heat to 60 °C for 1 hour.

-

Causality: This heating step is mandatory to hydrolyze the stable boron-amine complex that forms as an intermediate, releasing the free amine.

-

-

Workup & Isolation: Cool to room temperature, basify to pH 10 using 2M NaOH, and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Final Validation: Purify the crude product via silica gel chromatography (DCM:MeOH 9:1) to yield 5-fluoro-4-methoxy-2-nitrobenzylamine. Validate via ¹H NMR (confirming the presence of the benzylamine -CH₂- singlet at ~3.9 ppm) and LC-MS (Target m/z: 201.1) to match known [4].

References

- Hangzhou Weiruibao Biopharmaceutical Co.,Ltd. (2018). Substituted quinazoline compounds having the ability to cross the blood brain barrier (Patent No. CN108069946B).

-

Wikipedia Contributors. (2023). Nitrile reduction. Wikipedia, The Free Encyclopedia.[Link]

-

Gholinejad, M., et al. (2019). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances.[Link]

Mechanism of action of 5-Fluoro-4-methoxy-2-nitrobenzylamine derivatives

An In-depth Technical Guide to the Postulated Mechanism of Action of 5-Fluoro-4-methoxy-2-nitrobenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-fluoro-4-methoxy-2-nitrobenzylamine represent a promising, yet underexplored, class of compounds in medicinal chemistry. While direct biological data on these specific derivatives are not extensively published, the core scaffold contains key functional groups that are hallmarks of established therapeutic agents. This guide synthesizes information from structurally related molecules to postulate a primary mechanism of action: protein kinase inhibition . We will deconstruct the chemical rationale for this hypothesis, outline a theoretical framework for structure-activity relationships (SAR), and provide detailed, actionable experimental protocols for researchers to elucidate and validate the precise mechanism of action for novel derivatives of this class.

Introduction: Deconstructing the Scaffold

The 5-fluoro-4-methoxy-2-nitrobenzylamine scaffold is not a passive framework; it is a purpose-built starting point for drug discovery. Each functional group offers distinct advantages that can be leveraged in the design of targeted therapeutics. The parent compound, 5-fluoro-4-methoxy-2-nitrobenzylamine, is primarily recognized as a chemical intermediate, particularly in the synthesis of compounds aimed at cancer pathways.[1] Its true potential is realized in its derivatives, where the foundational structure is modified to achieve specific biological activity.

-

The Fluorine Atom: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity and small atomic size can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups to optimize pharmacokinetics.[2][3][4]

-

The Nitro Group: While imparting distinct electronic properties, the nitro group is often a synthetic precursor to a primary amine. This transformation, typically a simple reduction, is a critical step in the synthesis of many kinase inhibitors, where the resulting aniline moiety serves as a key "hinge-binding" element that anchors the inhibitor to the ATP-binding pocket of the target enzyme.[3][5]

-

The Methoxybenzylamine Core: This portion of the scaffold provides a versatile three-dimensional structure. The benzylamine nitrogen is a prime handle for derivatization, allowing for the introduction of various substituents to probe the active site of a target protein and optimize properties like solubility and cell permeability. Benzylamine derivatives have been independently shown to possess anticancer properties, including the induction of apoptosis and inhibition of cell migration.[4][6][7]

Postulated Mechanism of Action: Protein Kinase Inhibition

Based on compelling precedent, the most plausible mechanism of action for anticancer derivatives of this scaffold is the inhibition of protein kinases. Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[8][9]

The primary evidence for this hypothesis comes from the established use of structurally analogous compounds. For instance, 4-Fluoro-2-Methoxy-5-nitroaniline, a closely related precursor, is a key intermediate in the synthesis of Mereletinib , a potent inhibitor of the mutant BRAFV600E kinase.[10][11] This establishes a clear industrial and scientific precedent for using this specific substitution pattern as a foundation for kinase inhibitor development.

Most kinase inhibitors function as ATP-competitive agents, occupying the ATP-binding site on the enzyme and preventing the phosphorylation of downstream substrates.[9][12] Derivatives of 5-fluoro-4-methoxy-2-nitrobenzylamine are ideally suited to be developed for this purpose. The likely synthetic strategy involves the reduction of the 2-nitro group to a 2-amino group. This new amine, along with the benzylic amine, can then be elaborated with other chemical moieties to create a final molecule that fits snugly into the ATP pocket of a target kinase, disrupting its function and halting the oncogenic signaling cascade.

Caption: Postulated inhibition of the MAPK signaling pathway by a derivative.

Theoretical Structure-Activity Relationship (SAR) Framework

The term "derivatives" implies that the core scaffold can be modified at several key points. Understanding how these modifications can impact binding to a hypothetical kinase target is crucial for rational drug design.

-

N-Benzyl Amine (Primary Derivatization Point): This is the most accessible point for creating a library of derivatives.

-

Acylation/Sulfonylation: Forming amides or sulfonamides can introduce hydrogen bond donors and acceptors that interact with the "solvent-exposed" region of the ATP binding site. The choice of acyl or sulfonyl group can drastically alter potency and physical properties.

-

Alkylation: Introducing small alkyl groups can probe hydrophobic pockets within the active site.

-

-

The 2-Amino Group (Post-Reduction): After reducing the nitro group, the resulting aniline is a critical interaction point.

-

Hinge-Binding: This amine is perfectly positioned to form one or two key hydrogen bonds with the "hinge region" of the kinase, a feature common to hundreds of approved and investigational kinase inhibitors.[3][13]

-

Further Derivatization: It can be acylated or coupled with other rings (e.g., pyrimidines, pyrazoles) to extend into other regions of the ATP pocket, enhancing both potency and selectivity.[14][15]

-

-

The Aromatic Ring:

-

Fluorine: As discussed, its position at C-5 is likely key for blocking metabolism and potentially forming a favorable interaction with the target.

-

Methoxy Group: The methoxy group at C-4 can act as a hydrogen bond acceptor and its position influences the electronics of the ring system. It can be a crucial anchor point in the active site.

-

Experimental Workflows for Mechanism Elucidation

To move from a postulated mechanism to empirical proof, a systematic, multi-tiered experimental approach is required.

Workflow 1: Biochemical Kinase Inhibition Assay

The first step is to determine if the derivatives directly inhibit the enzymatic activity of a purified kinase in a cell-free system. A radiometric assay is the gold standard for sensitivity and accuracy.

Caption: Workflow for a radiometric biochemical kinase inhibition assay.

Detailed Protocol: Radiometric [γ-33P]-ATP Kinase Assay [16]

-

Preparation: Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT). Prepare serial dilutions of the test derivative in DMSO.

-

Reaction Setup: In a 96-well plate, combine the purified target kinase, a suitable peptide substrate (e.g., myelin basic protein), and the reaction buffer.

-

Compound Addition: Add 1 µL of the derivative dilutions to the appropriate wells. For controls, add 1 µL of DMSO (negative control) and 1 µL of a known inhibitor like Staurosporine (positive control).

-

Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiation: Start the kinase reaction by adding a solution containing [γ-33P]-ATP (final concentration typically near the Km for ATP, ~10 µM).

-

Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Termination: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times in a dilute phosphoric acid solution to remove unincorporated [γ-33P]-ATP.

-

Detection: Measure the amount of 33P incorporated into the peptide substrate using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

| Reagent | Typical Final Concentration | Purpose |

| Purified Kinase Enzyme | 5-10 nM | The biological target |

| Peptide Substrate | 10-20 µM | The molecule to be phosphorylated |

| MgCl₂ | 10 mM | Essential cofactor for ATP binding |

| [γ-33P]-ATP | ~10 µM (near Km) | Phosphate donor and radioactive label |

| Test Derivative | 1 nM - 100 µM (serial dil.) | The potential inhibitor |

| DMSO | 1-2% (v/v) | Vehicle for compound dissolution |

| Buffer (e.g., HEPES) | 20-50 mM | Maintain stable pH (typically 7.5) |

Table 1: Typical Reagent Concentrations for a Biochemical Kinase Assay.

Workflow 2: Cell-Based Mechanistic Assays

Confirming that the compound works in a complex biological system is the critical next step.

Caption: Integrated workflow for cell-based mechanism of action studies.

Protocol: Cellular Target Engagement via Western Blot

This assay determines if the compound inhibits the phosphorylation of its target kinase inside the cell.

-

Cell Culture: Seed a relevant cancer cell line (e.g., A375 for BRAF inhibitors) in 6-well plates and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal signaling, incubate cells in serum-free media for 4-6 hours.

-

Compound Treatment: Treat cells with various concentrations of the derivative (e.g., 0.1x, 1x, 10x the viability IC₅₀) for a short period (e.g., 1-4 hours).

-

Stimulation (If necessary): Add a growth factor (e.g., EGF for EGFR pathway) for 15-30 minutes to stimulate the pathway.

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk) and incubate overnight with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK).

-

Detection: Wash the membrane, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Re-probing: Strip the membrane and re-probe with an antibody for the total form of the target kinase (e.g., anti-total-ERK) to ensure equal protein loading.

A successful kinase inhibitor should show a dose-dependent decrease in the phosphorylated protein signal while the total protein signal remains unchanged.

Conclusion

While direct experimental data for 5-Fluoro-4-methoxy-2-nitrobenzylamine derivatives is nascent, the chemical architecture of the scaffold provides a strong, logical basis for hypothesizing a mechanism of action centered on protein kinase inhibition. The presence of fluorine, a methoxy group, and a nitrobenzylamine core creates a privileged starting point for synthesizing ATP-competitive inhibitors. This guide provides the theoretical framework and, more importantly, the detailed experimental protocols necessary for researchers to rigorously test this hypothesis. By employing the described biochemical and cell-based workflows, drug discovery professionals can effectively characterize novel derivatives, validate their molecular targets, and accelerate their development as potential next-generation therapeutics.

Sources

- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EBC [ebc.enamine.net]

- 9. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. carnabio.com [carnabio.com]

- 13. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 16. bio-protocol.org [bio-protocol.org]

Solid-State Characterization and X-Ray Crystallographic Analysis of 5-Fluoro-4-methoxy-2-nitrobenzylamine

Executive Summary

5-Fluoro-4-methoxy-2-nitrobenzylamine (CAS: 1823624-97-0; Formula: C₈H₉FN₂O₃) is a highly functionalized aromatic amine that serves as a critical intermediate in organic synthesis and medicinal chemistry, particularly in the development of targeted therapeutics [1]. Understanding its solid-state chemistry via Single-Crystal X-Ray Diffraction (SC-XRD) is essential for confirming regiochemistry, mapping intermolecular interaction networks (e.g., hydrogen and halogen bonding), and predicting polymorphic behavior during pharmaceutical scale-up.

Because the empirical single-crystal structure of this specific compound is often proprietary to pharmaceutical development pipelines, this whitepaper establishes a rigorous, self-validating crystallographic methodology and constructs a predictive structural model grounded in the established crystallographic behavior of analogous nitrobenzylamines [2].

Structural Chemistry & Predictive Packing Motifs

The molecular architecture of 5-Fluoro-4-methoxy-2-nitrobenzylamine features four distinct substituents on a benzene ring, creating a complex landscape of steric and electronic effects.

-

Aromatic Core and Planarity: The central benzene ring provides a rigid, planar scaffold. However, steric hindrance between the adjacent methoxy (-OCH₃) and nitro (-NO₂) groups forces the nitro group to twist out of the aromatic plane. This torsion angle is a critical determinant of the molecule's overall dipole moment and crystal packing efficiency.

-

Hydrogen Bonding Network: The primary amine (-NH₂) acts as a classic bifunctional hydrogen bond donor. In the solid state, these protons typically engage in strong intermolecular hydrogen bonds with the highly electronegative oxygen atoms of the nitro group of adjacent molecules ( N−H⋯O ).

-

Halogen Bonding: The fluorine atom at the 5-position introduces the potential for halogen bonding or weak C−F⋯H interactions. Fluorine, being the most electronegative element, tightly holds its electron cloud, making it a poor hydrogen bond acceptor compared to oxygen, but its presence significantly influences the electrostatic potential map of the molecule, guiding the supramolecular assembly into distinct 1D chains or 2D sheets.

Caption: Mechanistic pathways of intermolecular interactions governing the crystal packing network.

Step-by-Step Crystallographic Methodology

To obtain high-resolution structural data, the following protocol outlines a self-validating workflow for the crystallization, mounting, and X-ray diffraction analysis of 5-Fluoro-4-methoxy-2-nitrobenzylamine.

Phase I: Single Crystal Growth

Causality Principle: The goal is to achieve a supersaturated state slowly enough to favor nucleation of a single, defect-free lattice rather than amorphous precipitation.

-

Solvent Selection: Dissolve 20 mg of the synthesized compound in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate) in a clean glass vial.

-

Antisolvent Diffusion: Carefully layer 2 mL of a non-polar antisolvent (e.g., n-Hexane) on top of the solution.

-

Incubation: Seal the vial with a perforated cap and store it in a vibration-free environment at ambient temperature (20–25 °C). The slow diffusion of hexane lowers the dielectric constant of the medium, gently forcing the compound to crystallize over 3–7 days.

Phase II: Crystal Mounting and Data Collection

Causality Principle: Cryogenic temperatures are mandatory to minimize the thermal vibration (Debye-Waller factors) of terminal atoms (like the oxygens in the nitro group), which sharpens diffraction spots and increases resolution.

-

Selection: Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction (ideal dimensions: ~0.2 × 0.2 × 0.1 mm).

-

Mounting: Coat the crystal in a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss and protect it from atmospheric moisture. Mount it onto a MiTeGen cryoloop.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, bathing it in a continuous stream of nitrogen gas at 150 K .

-

Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (typically Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a photon-counting pixel array detector. Run an ω -scan strategy to ensure >99% completeness of the reciprocal space.

Phase III: Structure Solution and Refinement

Causality Principle: A valid crystallographic model must perfectly back-calculate the observed diffraction pattern.

-

Integration: Integrate the raw diffraction frames using software such as APEX3 or CrysAlisPro, applying multi-scan absorption corrections.

-

Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

-

Validation: The final model is self-validated by achieving an R1 value < 0.05 and a Goodness-of-Fit (S) near 1.0. Generate a CIF file and run it through the IUCr CheckCIF routine to rule out missed symmetry.

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of the target compound.

Quantitative Data Summaries

Based on the physicochemical properties of 5-Fluoro-4-methoxy-2-nitrobenzylamine [3] and structural data from closely related nitrobenzylamine analogs [2], the following tables summarize the anticipated crystallographic parameters and key geometric features.

Table 1: Physicochemical and Anticipated Crystallographic Parameters

| Parameter | Value / Anticipated Range | Justification / Source |

| Molecular Formula | C₈H₉FN₂O₃ | Exact Mass: 188.17 g/mol [1] |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric substituted benzenes [2] |

| Space Group | P21/c or P1ˉ | Centrosymmetric packing favored by racemate/achiral molecules |

| Temperature | 150(2) K | Standard cryogenic data collection temperature |

| Calculated Density ( Dx ) | ~1.45 - 1.55 Mg/m³ | High density driven by nitro and fluoro substituents |

| Z (Molecules per unit cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing efficiency ( Z′=1 ) |

Table 2: Key Intermolecular and Intramolecular Geometries (Predicted)

| Structural Feature | Atoms Involved | Expected Distance / Angle | Causality / Chemical Logic |

| Hydrogen Bond (Donor) | N(amine) - H ⋯ O(nitro) | 2.85 – 3.10 Å | Primary driving force for 1D supramolecular chain formation. |

| Nitro Torsion Angle | C(Ar) - C(Ar) - N - O | 30° – 50° | Steric clash with the adjacent methoxy group prevents coplanarity. |

| C-F Bond Length | C(Ar) - F | ~1.35 Å | Highly polarized, short bond typical for fluorinated aromatics. |

| π−π Stacking | Centroid ⋯ Centroid | 3.50 – 3.80 Å | Offset face-to-face stacking stabilizes the 3D lattice network. |

Conclusion

The solid-state characterization of 5-Fluoro-4-methoxy-2-nitrobenzylamine requires a meticulous balance of controlled crystallization and cryogenic X-ray diffraction. By understanding the causal relationships between the molecule's functional groups—specifically the steric bulk of the methoxy group, the hydrogen-bonding capacity of the amine and nitro groups, and the electronic influence of the fluorine atom—researchers can accurately predict and manipulate its crystal packing. This structural insight is paramount for optimizing its use as a precursor in the synthesis of complex pharmaceutical active ingredients.

References

-

Iwasaki, F., Masuko, Y., Monma, S., & Mutai, K. (1988). "The Crystal and Molecular Structures of N-Phenyl-4-nitrobenzylamine, N-Phenyl-4-nitrophenethylamine, and N-Methyl-N-p-tolyl-4-nitrophenethylamine". Bulletin of the Chemical Society of Japan. Available at: [Link]

Advanced Protocol for the Amide Coupling of 5-Fluoro-4-methoxy-2-nitrobenzylamine

As a Senior Application Scientist, I have designed this technical guide to address the specific chemical nuances of coupling1[1] with carboxylic acids. FMNBA is a highly specialized building block frequently utilized in the synthesis of pharmaceutical intermediates and photocleavable linkers[1]. However, its unique structural features require a rigorously controlled coupling environment to ensure high yields and prevent side reactions.

Mechanistic Insights & Causality

Coupling a carboxylic acid with FMNBA presents specific kinetic and thermodynamic challenges. The ortho-nitro group on the benzylamine ring exerts a strong electron-withdrawing inductive effect while simultaneously creating significant steric bulk around the benzylic carbon. This drastically reduces the nucleophilicity of the primary amine. Standard carbodiimide reagents (e.g., DCC or DIC) often fail to drive this reaction to completion, leading to extended reaction times and an increased risk of epimerization if the carboxylic acid is chiral[2].

To overcome the inherent low reactivity of FMNBA, 3[3]. HATU converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester. The superiority of HATU in this context is twofold:

-

Lower pKa of the Leaving Group: HOAt is a better leaving group than standard HOBt.

-

Anchimeric Assistance: The pyridine nitrogen of the HOAt moiety provides neighboring group participation, hydrogen-bonding with the incoming FMNBA amine and directing it toward the electrophilic carbonyl center[3].

Mechanistic pathway of HATU activation and anchimeric assistance during amidation.

Designing a Self-Validating Protocol

A critical failure point in aminium-based couplings is the order of reagent addition. Because HATU is an aminium salt,4[4]. To prevent this, our protocol enforces a strict pre-activation step . By isolating the activation of the carboxylic acid from the introduction of the amine, the system self-validates: if the active ester forms completely before FMNBA is introduced, guanidinylation is mathematically impossible.

Quantitative Reagent Selection

| Reagent | Equivalents | Function / Causality |

| Carboxylic Acid | 1.0 eq | Limiting reagent; electrophile precursor. |

| HATU | 1.1 - 1.2 eq | Activating agent; slight excess ensures complete acid conversion. |

| DIPEA | 2.5 - 3.0 eq | Non-nucleophilic base; deprotonates the acid and neutralizes the hexafluorophosphate salt. |

| FMNBA | 1.1 - 1.2 eq | Sterically hindered nucleophile. |

| DMF (Anhydrous) | 0.1 - 0.2 M | Polar aprotic solvent; solubilizes all ionic intermediates[5]. |

Experimental Workflow & Methodology

Step-by-step experimental workflow for the amide coupling of FMNBA.

Step-by-Step Protocol

Step 1: Carboxylic Acid Pre-Activation

-

Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 eq) and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Dissolve the acid in anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in one portion. Stir for 5 minutes at room temperature to ensure complete deprotonation.

-

Add HATU (1.1 eq) portion-wise. Stir the mixture at room temperature for 15–30 minutes. Causality: This incubation period is mandatory to fully convert the acid into the OAt active ester before any amine is present, eliminating the risk of guanidinylation[4].

Step 2: Nucleophilic Addition 5. Dissolve 5-Fluoro-4-methoxy-2-nitrobenzylamine (1.1 eq) in a minimal amount of anhydrous DMF. 6. Add the FMNBA solution dropwise to the pre-activated ester mixture. 7. Allow the reaction to stir at room temperature. Monitor progression via LC-MS or TLC (typically requires 2 to 12 hours depending on the specific steric bulk of the carboxylic acid).

Step 3: Targeted Aqueous Workup 8. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Causality: This neutralizes excess DIPEA and quenches any unreacted active ester. 9. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. 10. Wash the organic layer sequentially:

- Sat. NaHCO₃ (2x): Deprotonates and removes the acidic HOAt byproduct[2].

- Water (3x) & Brine (1x): Partitions the highly polar DMF into the aqueous phase.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude orange/yellow residue via silica gel flash chromatography (typically using an EtOAc/Hexane or DCM/MeOH gradient) to afford the pure amide.

Troubleshooting Matrix

Even with an optimized protocol, the unique electronic environment of FMNBA can present edge-case challenges. Use the following matrix to diagnose and resolve deviations.

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Formation of Guanidinium Byproduct | HATU reacted directly with FMNBA due to improper staging[3]. | Strictly enforce the 15-30 minute pre-activation of the acid before adding the amine[4]. |

| Incomplete Conversion | Extreme steric hindrance from the o-nitro group on FMNBA. | Increase reaction time, gently warm to 35°C, or add a catalytic amount of DMAP (max 0.1 eq). |

| Epimerization of Chiral Acid | Base-catalyzed oxazolone formation during activation[2]. | Reduce DIPEA to 2.0 eq; perform the pre-activation step at 0°C instead of room temperature. |

References

- Buy 5-Fluoro-4-methoxy-2-nitrobenzylamine (EVT-12998156)

- Amine to Amide (Coupling)

- Source: peptide.

- Source: sigmaaldrich.

- Source: reddit.

Sources

Application Note: 5-Fluoro-4-methoxy-2-nitrobenzylamine as an Advanced Photolabile Linker in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of stimuli-responsive materials in Solid-Phase Peptide Synthesis (SPPS) has heavily relied on ortho-nitrobenzyl (o-NB) photolabile linkers. However, first-generation o-NB linkers suffer from slow cleavage kinetics, susceptibility to acidolysis during global deprotection, and the requirement for high-energy UV irradiation (<320 nm) which can oxidize sensitive amino acids like Tryptophan and Methionine.

5-Fluoro-4-methoxy-2-nitrobenzylamine (FMNBA) (Molecular Weight: 200.17 g/mol , Formula: C₈H₉FN₂O₃)[1] represents a next-generation photolabile building block engineered to overcome these limitations. By acting as a specialized amine-bearing linker, FMNBA allows for the synthesis of C-terminal peptide amides that can be cleaved orthogonally using long-wave UV light (365 nm), leaving side-chain protecting groups intact or allowing for post-synthetic photocleavage in biological assays.

Mechanistic Insights: The Rationale for Dual Substitution

The superiority of the FMNBA linker is rooted in the precise electronic push-pull dynamics created by its substituents. Understanding this causality is critical for optimizing experimental conditions.

-

The 4-Methoxy Effect (Bathochromic Shift): The methoxy group at the para-position relative to the benzylic carbon acts as a strong electron-donating group (EDG) via resonance. This modification increases the two-photon action cross-section and shifts the absorption maximum ( λmax ) to longer wavelengths[2]. Consequently, efficient photolysis occurs at 365 nm, entirely bypassing the destructive 280–320 nm range[3].

-

The 5-Fluoro Effect (Acid Stabilization & Kinetic Acceleration): While the 4-methoxy group improves photophysics, it inadvertently stabilizes benzylic carbocations, making the linker prone to premature cleavage in Trifluoroacetic Acid (TFA). The addition of the highly electronegative 5-fluoro group exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the benzylic carbocation, restoring absolute stability in 95% TFA. Furthermore, during photolysis, the fluorine atom stabilizes the intermediate aci-nitro tautomer, accelerating the cyclization step and driving the cleavage reaction to completion.

Table 1: Comparative Properties of o-NB Linker Derivatives

| Linker Framework | Key Substituents | Cleavage λmax | TFA Stability (95% for 2h) | Cleavage Efficiency (365 nm, 1h) |

| Standard o-NB | None | 320 nm | Moderate | ~40% |

| Methoxy-o-NB | 4-OMe | 350 nm | Low (Premature cleavage) | ~75% |

| FMNBA | 5-F, 4-OMe | 365 nm | Excellent (>99% intact) | >95% |

Workflow and Photochemical Mechanism

The integration of FMNBA into standard Fmoc-SPPS requires attachment to a carboxyl-functionalized resin, followed by peptide elongation. Upon completion, the peptide can be cleaved from the resin via UV light, yielding a C-terminal amide.

Figure 1: SPPS workflow utilizing the FMNBA photolabile linker for peptide amide synthesis.

The photochemical cleavage follows a Norrish type II-like pathway. Excitation induces an intramolecular hydrogen abstraction by the nitro group, forming an aci-nitro intermediate. This rapidly cyclizes into a hemiacetal, which collapses to release the peptide amide and a 2-nitrosobenzaldehyde byproduct.

Figure 2: Norrish type II-like photochemical cleavage mechanism of the FMNBA linker.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each major phase includes a built-in analytical checkpoint to ensure the causality of the chemical steps is maintained before proceeding.

Protocol 1: Attachment of FMNBA to Solid Support

Objective: Form a stable amide bond between the FMNBA primary amine and a carboxyl-functionalized resin (e.g., 4-carboxytrityl resin).

-

Resin Swelling: Weigh 1.0 g of 4-carboxytrityl resin (loading ~0.8 mmol/g) into a fritted SPPS syringe. Swell in Dichloromethane (DCM) for 30 min, then wash with Dimethylformamide (DMF) (3 × 10 mL).

-

Activation: Dissolve 3.0 equivalents (eq) of FMNBA (480 mg) and 3.0 eq of Oxyma Pure in 5 mL of DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

-

Causality Note: Oxyma/DIC is strictly preferred over uronium salts (e.g., HATU) to prevent irreversible guanidinylation of the FMNBA primary amine.

-

-

Coupling: Add the activation mixture to the resin. Agitate at room temperature for 4 hours. Protect the reaction vessel from ambient light using aluminum foil.

-

Washing & Capping: Wash the resin with DMF (5 × 10 mL). To cap unreacted carboxyl groups, treat the resin with a solution of Ethanolamine/DMF (1:9 v/v) for 30 min. Wash extensively with DMF and DCM.

-

Self-Validating Checkpoint (Loading Quantitation):

-

Couple Fmoc-Gly-OH (3 eq) to a 10 mg aliquot of the FMNBA-resin using standard DIC/Oxyma chemistry.

-

Treat the aliquot with 20% piperidine in DMF to release the Fmoc-dibenzofulvene adduct.

-

Measure UV absorbance at 301 nm. Calculate loading efficiency. A successful FMNBA attachment should yield a functional loading of >0.5 mmol/g.

-

Protocol 2: Iterative Fmoc-SPPS Elongation

Objective: Assemble the peptide sequence on the FMNBA-functionalized support.

-

Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 ×).

-

Coupling: Dissolve 4.0 eq of Fmoc-Amino Acid and 4.0 eq of Oxyma Pure in DMF. Add 4.0 eq of DIC. Add to resin and agitate for 45 min.

-

Self-Validating Checkpoint (Kaiser Test):

-

Take a few resin beads and apply the Kaiser (ninhydrin) test. A colorless/yellow bead confirms complete coupling (absence of free amines). A blue bead indicates incomplete coupling, necessitating a double-couple.

-

Causality Note: The 5-fluoro group protects the linker from premature degradation during repetitive basic piperidine treatments, ensuring the growing peptide chain remains securely anchored.

-

Protocol 3: Orthogonal Photolytic Cleavage

Objective: Cleave the synthesized peptide amide from the solid support using 365 nm light while preventing side-reactions.

-

Global Side-Chain Deprotection (Optional): If fully deprotected peptide is desired, treat the resin with TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2 hours. Wash thoroughly with DCM and dry. The FMNBA linker will remain intact.

-

Preparation for Photolysis: Suspend the dried resin in a cleavage buffer consisting of Methanol/Water (80:20 v/v) containing 50 mM Semicarbazide Hydrochloride .

-

Causality Note: Semicarbazide acts as an essential nucleophilic scavenger. Upon photolysis, the linker generates a highly reactive 2-nitrosobenzaldehyde byproduct. Without a scavenger, this byproduct will react with the N-terminus of the released peptide, forming an irreversible Schiff base (+179 Da mass adduct).

-

-

Irradiation: Transfer the suspension to a quartz or high-quality borosilicate glass vial. Irradiate at 365 nm (e.g., using a 100W LED UV lamp) for 90 minutes under gentle stirring.

-

Filtration and Recovery: Filter the suspension to remove the spent resin. Wash the resin twice with the cleavage buffer. Combine the filtrates.

-

Self-Validating Checkpoint (LC-MS Analysis):

-

Analyze the crude filtrate via RP-HPLC and LC-MS.

-

Validate the presence of the target peptide mass ( [M+H]+ ).

-

Explicitly check for the absence of the +179 Da peak, confirming that the semicarbazide scavenger successfully trapped the nitroso byproduct.

-

Sources

Photolysis conditions for 5-Fluoro-4-methoxy-2-nitrobenzylamine derived caging groups

Application Note: Photolysis Conditions for 5-Fluoro-4-methoxy-2-nitrobenzylamine (FMNBA) Derived Caging Groups

Introduction

Photo-removable protecting groups (PPGs), commonly known as "caging groups," are indispensable tools for the spatiotemporal control of biological processes. While the ortho-nitrobenzyl (oNB) scaffold remains the most widely utilized class of PPGs, classic oNB groups suffer from two major drawbacks: they require potentially cytotoxic deep-UV irradiation (<300 nm) and lack convenient spectroscopic handles for real-time monitoring in complex biological matrices 1[1].

To overcome these limitations, 5-Fluoro-4-methoxy-2-nitrobenzylamine (FMNBA) 2[2] has emerged as a highly sophisticated building block for synthesizing advanced caging groups (FMNB). By strategically installing both electron-donating and electron-withdrawing substituents on the nitrobenzyl ring, the FMNB group offers red-shifted photolysis, accelerated cleavage kinetics, and a unique ^19F NMR tracking handle.

Mechanistic Rationale & Substituent Causality

The photolysis of FMNB-caged compounds proceeds via a Norrish type II-like intramolecular hydrogen abstraction. Upon photon absorption, the excited nitro group abstracts a proton from the benzylic position, generating a transient aci-nitro intermediate. Subsequent dark-state cyclization and rearrangement lead to the cleavage of the protecting group, releasing the active cargo and a nitrosobenzaldehyde byproduct. The specific substituents dictate the efficiency of this pathway:

-

The 4-Methoxy Effect (Red-Shifting): The strongly electron-donating methoxy group at the para position relative to the benzylic carbon extends the conjugated π-system. This lowers the energy gap between the ground and excited states, red-shifting the absorbance maximum from ~280 nm (unsubstituted oNB) to ~340–360 nm3[3]. This allows for efficient one-photon uncaging at 365 nm or 405 nm, and two-photon uncaging at 720–740 nm, significantly reducing phototoxicity in live-cell applications.

-

The 5-Fluoro Effect (Kinetic Acceleration & Tracking): The rate-limiting step in oNB photolysis is often the decay of the aci-nitro intermediate. The electron-withdrawing fluorine atom lowers the pK_a of this intermediate, accelerating the dark-reaction cascade 4[4]. Furthermore, the ^19F nucleus (100% natural abundance, spin ½) provides a background-free spectroscopic handle to quantify the uncaging yield in real-time via NMR.

Figure 1: Photochemical cleavage mechanism of 5-Fluoro-4-methoxy-2-nitrobenzyl (FMNB) caging groups.

Comparative Photophysical Data

The following table summarizes the photophysical advantages of the FMNB group compared to traditional oNB and DMNB (4,5-dimethoxy-2-nitrobenzyl) caging groups.

| Caging Group | Absorbance Max (λ_max) | Typical 1P Uncaging Wavelength | Two-Photon Cross-Section | ^19F NMR Handle |

| oNB | ~280 nm | 300 – 350 nm | Low (< 0.05 GM) | No |

| DMNB | ~346 nm | 350 – 405 nm | Moderate (~0.1 GM) | No |

| FMNB | ~340 nm | 350 – 405 nm | Moderate (~0.1 GM) | Yes |

Experimental Protocols

Protocol A: In Vitro One-Photon Photolysis (365 nm / 405 nm)

Self-Validating Rationale: The nitrosobenzaldehyde byproduct generated during photolysis is highly electrophilic. If left unchecked, it can react with the newly liberated amine cargo or biological thiols to form unwanted imine/thioacetal adducts, artificially lowering the apparent uncaging yield. To prevent this, a primary amine or thiol scavenger must be included in the buffer.

Materials:

-

FMNB-caged compound (10 mM stock in DMSO).

-

Photolysis Buffer: 50 mM HEPES, 100 mM KCl, pH 7.4.

-

Scavenger: Semicarbazide hydrochloride or Dithiothreitol (DTT).

-

Light Source: 365 nm LED array or 405 nm laser (10–50 mW/cm²).

Step-by-Step Methodology:

-

Preparation of the Photolysis Mixture: Dilute the FMNB-caged compound stock into the Photolysis Buffer to a final concentration of 50 µM. Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced optical artifacts and inner-filter effects.

-

Addition of Scavenger: Add Semicarbazide or DTT to a final concentration of 2 mM (a 40-fold molar excess relative to the caged compound).

-

Baseline Sampling (Dark Control): Aliquot 100 µL of the mixture into an amber HPLC vial. This serves as the t=0 (dark) control to validate the stability of the caging group in the absence of light.

-

Irradiation: Place the remaining solution in a quartz cuvette (1 cm path length). Position the cuvette exactly 5 cm from the light source and begin irradiation.

-

Kinetic Sampling: Remove 50 µL aliquots at predefined time intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes). Immediately transfer these aliquots to amber vials to halt the reaction.

-

Analysis: Analyze the aliquots via LC-MS or HPLC (monitoring at the isosbestic point or cargo-specific wavelength) to quantify the disappearance of the caged precursor and the appearance of the free cargo.

Figure 2: Standardized workflow for in vitro photolysis and kinetic analysis.

Protocol B: Real-Time ^19F NMR Monitoring

Self-Validating Rationale: LC-MS requires physical sampling and separation, which can introduce time-delay artifacts. ^19F NMR allows for continuous, non-destructive, and background-free monitoring of the reaction kinetics directly in the NMR tube.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the FMNB-caged compound in deuterated buffer (e.g., PBS formulated with D₂O, pH* 7.4) to a final concentration of 1–5 mM. Add 5 mM DTT as a scavenger.

-

Internal Standard: Add 1 mM of Sodium trifluoroacetate (NaTFA) as an internal ^19F chemical shift reference (-75.6 ppm) and integration standard.

-

Baseline Acquisition: Acquire a baseline ^19F NMR spectrum (typically 32–64 scans) in the dark. Identify the distinct resonance of the FMNB fluorine atom (usually between -110 and -130 ppm depending on the cargo).

-

In Situ Irradiation: Insert a fiber-optic cable coupled to a 365 nm LED directly into the NMR tube. Alternatively, remove the tube, irradiate for a specific duration (e.g., 30 seconds), and re-insert into the spectrometer.

-

Kinetic Tracking: Acquire sequential ^19F NMR spectra. The peak corresponding to the caged precursor will decrease, while a new peak corresponding to the 5-fluoro-4-methoxy-2-nitrosobenzaldehyde byproduct will emerge and increase proportionally.

-

Yield Calculation: Integrate the product peak relative to the internal NaTFA standard to determine the absolute uncaging yield.

References

-

Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology. 1

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of Organic Chemistry / NIH. 4

-

Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section. The Journal of Organic Chemistry. 3

-

5-Fluoro-4-methoxy-2-nitrobenzylamine (Chemical Properties & Synthesis). EvitaChem. 2

Sources

Troubleshooting poor solubility of 5-Fluoro-4-methoxy-2-nitrobenzylamine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly functionalized aromatic amines. While Dimethyl Sulfoxide (DMSO) is widely regarded as a universal polar aprotic solvent, compounds like 5-Fluoro-4-methoxy-2-nitrobenzylamine can exhibit paradoxical insolubility, crashing out of solution or failing to dissolve entirely.

This guide deconstructs the thermodynamic and kinetic variables driving this behavior and provides field-proven, self-validating protocols to rescue your assays.

Mandatory Visualization: Diagnostic Decision Tree

Diagnostic Workflow for 5-Fluoro-4-methoxy-2-nitrobenzylamine Solubility in DMSO.

Part 1: Mechanistic Causality (Why is it crashing out?)

To troubleshoot solubility, we must first understand the physicochemical vectors of the molecule. 5-Fluoro-4-methoxy-2-nitrobenzylamine features a highly polarized aromatic ring. The primary amine (-NH₂) acts as a strong hydrogen bond donor, while the ortho-nitro (-NO₂) and methoxy (-OCH₃) groups act as acceptors. This creates a high crystal lattice energy that the solvent must overcome [1].

The Hydration-Precipitation Paradox

DMSO is notoriously hygroscopic. When DMSO absorbs atmospheric moisture, the liquid phase becomes highly structured due to intense hydrogen bonding between water and the sulfoxide oxygen. This structural rigidity makes it thermodynamically unfavorable to form a "solvent cavity" large enough to accommodate the lipophilic fluorinated aromatic ring of our compound [2].

Metastable Zones and Kinetic Traps

High-throughput screening models show that roughly 2-5% of small molecules exhibit intrinsic DMSO insolubility [3]. Often, amorphous 5-Fluoro-4-methoxy-2-nitrobenzylamine will dissolve quickly to form a supersaturated solution. However, this state is kinetically trapped but thermodynamically unstable. A slight temperature drop (e.g., placing the vial on a cold lab bench) provides the nucleation energy required for the compound to recrystallize into a lower-energy, highly insoluble polymorph.

Quantitative Data Summaries

Table 1: Impact of DMSO Hydration on Physical Properties and Solubilizing Power

| Water Content (wt %) | Freezing Point (°C) | Liquid Phase Structure | Solubilizing Power for Lipophiles |

|---|---|---|---|

| 0% (Anhydrous) | 18.5°C | Monomeric / Loose | Optimal |

| 10% | ~0.0°C | Increased H-bonding | Moderately Reduced |

| 33% (1 DMSO : 2 H₂O) | -73.0°C | Highly Structured | Severely Compromised |

Table 2: Physicochemical Vectors of 5-Fluoro-4-methoxy-2-nitrobenzylamine

| Property | Value | Mechanistic Impact on Solubility |

|---|---|---|

| Molecular Weight | 200.17 g/mol | Small molecule; generally favorable for DMSO cavity formation. |

| Fluorine (-F) | Position 5 | Increases lipophilicity; highly sensitive to water-induced polarity shifts. |

| Amine (-NH₂) | Primary | Strong H-bond donor; prone to crystal lattice stabilization. |

| Nitro (-NO₂) | Position 2 (ortho) | Electron-withdrawing; can form intramolecular H-bonds with the amine. |

Part 2: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as self-validating systems to ensure absolute technical accuracy.

Protocol A: Standardized Preparation of Anhydrous Stock Solutions

Use this protocol to prevent moisture-induced precipitation and overcome initial crystal lattice energy.

-

Thermal Equilibration: Allow the sealed vial of lyophilized 5-Fluoro-4-methoxy-2-nitrobenzylamine to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, locally hydrating the DMSO upon addition.

-

-

Solvent Addition: Add anhydrous DMSO (≥99.9% purity, packaged under argon) to achieve a target concentration of no more than 20 mM.

-

Acoustic Agitation: Vortex vigorously for 60 seconds, then place the vial in an ultrasonic water bath set to 37°C for 10 minutes.

-

Causality: Acoustic cavitation provides localized thermal energy to disrupt the strong intermolecular hydrogen bonds between the primary amine and the ortho-nitro group without degrading the molecule.

-

-

Self-Validation Check (Centrifugation): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

-

Validation Logic: If a microscopic pellet is visible, the solution is saturated. These micro-crystals will act as nucleation seeds, causing the entire stock to crash out during storage. If a pellet is present, dilute the supernatant further.

-

-

Storage: Aliquot into single-use, argon-purged tubes and store at -20°C. Never subject the master stock to freeze-thaw cycles.

Protocol B: Rescuing a Precipitated Compound (Solvent Swap & Acidification)

Use this protocol if your compound has already crashed out and gentle heating fails to redissolve it.

-

Lyophilization: Freeze the precipitated suspension in liquid nitrogen and lyophilize overnight to completely remove the hydrated DMSO.

-

Micro-pH Adjustment: Reconstitute the resulting dry powder in fresh anhydrous DMSO containing 0.1 equivalents of concentrated HCl (or 0.1 M HCl in DMSO).

-

Causality: Protonating the primary amine (-NH₂) to its ammonium salt (-NH₃⁺) disrupts the neutral crystal lattice and significantly increases the molecule's polarity, dramatically enhancing its solubility in polar aprotic solvents [4].

-

-

Self-Validation Check (Spectroscopy): To validate the success of the rescue, measure the UV-Vis absorbance of a 1:1000 dilution of the supernatant before and after the procedure. A sharp restoration of the absorbance peak corresponding to the nitroaromatic chromophore confirms successful re-solubilization.

Part 3: Frequently Asked Questions (FAQs)

Q: My 50 mM stock solution was clear initially but turned cloudy after a week at -20°C. Why? A: This is a classic manifestation of a metastable solution. Amorphous powders dissolve easily to form supersaturated solutions. However, the temperature shock of freezing provides the activation energy for the compound to transition to a lower-energy, highly crystalline state. Solution: Heat the aliquot to 37°C and sonicate to redissolve, then dilute to a thermodynamically stable concentration (≤20 mM) before use.

Q: Does the fluorine atom at the 5-position affect the solubility profile? A: Yes. Halogenation generally increases the lipophilicity (LogP) of the molecule. While anhydrous DMSO is an excellent solvent for lipophilic compounds, the combination of the hydrophobic fluorine and the highly polar nitro/amine groups creates a complex solvation requirement. If the DMSO absorbs even 5-10% water, the solvent becomes too polar to accommodate the fluorinated aromatic ring, leading to rapid precipitation.

Q: Can I use a co-solvent if DMSO alone fails? A: Yes. If the compound remains intractable (often due to highly stable polymorphic crystal forms), adding 5-10% of a co-solvent like N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can help. NMP has a slightly different solvation cavity dynamic that can disrupt stubborn aromatic crystal lattices.

References

-

Ziath Ltd. (2006). The Effects of Water on DMSO and Effective Hydration Measurement. Available at:[Link]

-

Tetko, I. V., Novotarskyi, S., Sushko, I., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990–2000. Available at:[Link]

Purification methods for 5-Fluoro-4-methoxy-2-nitrobenzylamine crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we address the chemical causality behind the purification of 5-Fluoro-4-methoxy-2-nitrobenzylamine , ensuring that your methodologies are robust, self-validating, and scalable.

Overview & Physicochemical Profiling

Before initiating purification, it is critical to understand the physicochemical properties of your target molecule. 5-Fluoro-4-methoxy-2-nitrobenzylamine is a highly functionalized aromatic amine utilized as a critical building block in the synthesis of complex pharmaceutical agents, particularly quinazoline-based kinase inhibitors .

The presence of the electron-withdrawing ortho-nitro group slightly depresses the basicity of the primary amine (estimated pKa ~8.36) compared to an unsubstituted benzylamine (pKa 9.3) . However, it remains sufficiently basic to undergo quantitative protonation in dilute aqueous acid, making acid-base extraction the most efficient primary purification strategy .

Table 1: Physicochemical Properties Relevant to Purification

| Property | Value | Purification Implication |

| Molecular Weight | 200.17 g/mol | N/A |

| Estimated pKa | ~8.36 | Forms water-soluble salts at pH < 6; freebases at pH > 11. |

| Functional Groups | Primary amine, Nitro, Fluoro, Methoxy | Amine dictates basicity; Nitro group is sensitive to strong reducing conditions. |

| Solubility (Freebase) | Soluble in DCM, EtOAc, MeOH | Easily extracted into organic solvents during basic workup. |

| Solubility (HCl Salt) | Soluble in H₂O, slightly in EtOH | Readily partitions into the aqueous phase during acid extraction. |

Purification Workflow

Fig 1: Acid-Base Extraction and Chromatographic Purification Workflow for the Target Amine.

Step-by-Step Methodologies

Protocol A: Selective Acid-Base Extraction

Causality Focus: This protocol exploits the phase-switching behavior of the basic amine. By protonating the amine, it becomes a water-soluble ammonium salt, forcing unreacted starting materials (e.g., neutral 5-fluoro-4-methoxy-2-nitrobenzonitrile) to remain in the organic phase.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

-

Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

-

Self-Validation Step: Test the pH of the aqueous layer using indicator paper. It must be strictly < 2 to ensure complete protonation of the amine.

-

-

Phase Separation: Separate the layers. Retain the lower aqueous layer (containing the target amine hydrochloride). Wash the aqueous layer once more with fresh EtOAc to remove residual lipophilic organics.

-

Basification (Freebasing): Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH dropwise while stirring until the pH reaches 11-12.

-

Causality: The high pH deprotonates the ammonium salt, regenerating the lipophilic free amine. The solution will typically become cloudy as the freebase precipitates or oils out.

-

-

Organic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

-

Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol B: Flash Column Chromatography (For Complex Mixtures)

Causality Focus: If the crude mixture contains side products with similar basicity (e.g., over-reduced diamines), acid-base extraction alone is insufficient. Because silica gel is inherently acidic, primary amines often "streak" or bind irreversibly to the column. Treating the silica with a sacrificial base prevents this degradation.

-

Column Preparation: Slurry pack the silica gel in the starting eluent (e.g., 95:5 DCM:MeOH) containing 1% Triethylamine (TEA) v/v.

-

Causality: TEA neutralizes the acidic silanol groups on the silica gel, preventing the target benzylamine from protonating and tailing during elution.

-

-

Loading: Dissolve the freebase amine in a minimum volume of DCM and load it evenly onto the column.

-

Elution: Elute using a gradient of DCM to 90:10 DCM:MeOH (maintaining 1% TEA throughout).

-

Fraction Collection: Monitor fractions via TLC (UV active due to the aromatic ring and nitro group). Combine product-containing fractions and concentrate.

Troubleshooting & FAQs

Q: I am losing product during the acid extraction step. The aqueous layer yields very little amine after basification. Why? A: This is a classic phase-partitioning failure. The electron-withdrawing nitro group lowers the pKa of the amine. If your acidic aqueous layer is not acidic enough (pH > 3), the amine will remain partially unprotonated and partition into the organic waste. Solution: Always verify the aqueous layer is strongly acidic (pH 1-2) before discarding the organic layer. Additionally, highly fluorinated/methoxylated salts can sometimes exhibit partial solubility in polar organics like EtOAc; switching the organic solvent to hexanes or diethyl ether during the acid wash can force the salt entirely into the aqueous phase.